molecular formula C19H18 B12537815 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene CAS No. 819871-81-3

2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene

Cat. No.: B12537815
CAS No.: 819871-81-3
M. Wt: 246.3 g/mol
InChI Key: RCDUASSYWZJIQM-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene is an organic compound that features a cyclohexene ring fused to a cyclopenta[a]naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclohexadiene and a suitable dienophile, followed by subsequent cyclization and aromatization steps. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the fully saturated cyclohexane derivative.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)naphthalene
  • 1-(1-Cyclohexen-1-yl)naphthalene
  • 2-(Cyclohex-2-en-1-yl)aniline

Uniqueness

2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel materials with specific properties.

Properties

CAS No.

819871-81-3

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-1H-cyclopenta[a]naphthalene

InChI

InChI=1S/C19H18/c1-2-6-14(7-3-1)17-12-16-11-10-15-8-4-5-9-18(15)19(16)13-17/h4-6,8-12H,1-3,7,13H2

InChI Key

RCDUASSYWZJIQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=C(C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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